Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
68967-34-0 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 2-methyl-5-nitrofuran-3-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-3-13-8(10)6-4-7(9(11)12)14-5(6)2/h4H,3H2,1-2H3 |
InChI Key |
KZFGYEFENLTRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profiling of Ethyl 2-methyl-5-nitrofuran-3-carboxylate: A Technical Guide
This guide details the physicochemical profiling, solubility determination strategies, and thermodynamic modeling of ethyl 2-methyl-5-nitrofuran-3-carboxylate , a critical intermediate in the synthesis of nitrofuran antibiotics (e.g., derivatives related to Furazolidone or Nifuroxazide).[1]
Executive Summary
Ethyl 2-methyl-5-nitrofuran-3-carboxylate (CAS: 175276-71-8) is a functionalized furan derivative characterized by a nitro group at the C5 position and an ethyl ester at the C3 position.[1] Its solubility profile is the governing parameter for process yield during synthesis, purification (recrystallization), and subsequent amidation reactions.[1]
This guide provides a comprehensive framework for determining the thermodynamic solubility of this compound in organic solvents.[1] It synthesizes theoretical physicochemical analysis with field-proven experimental protocols (Laser Monitoring and Shake-Flask methods) and thermodynamic modeling (Apelblat and van’t Hoff equations) to support process optimization.[1]
Physicochemical Profile & Theoretical Solubility
Understanding the molecular interaction potential is the first step in predicting solubility behavior.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₈H₉NO₅ | Moderate molecular weight (201.18 g/mol ).[1] |
| Key Functional Groups | Nitro (-NO₂): Strong dipole, H-bond acceptor.Ester (-COOEt): H-bond acceptor, lipophilic tail.Furan Ring: Aromatic, planar.[1] | High polarity; soluble in polar aprotic solvents (DMSO, DMF).[1] Moderate solubility in polar protic solvents (Alcohols).[1] |
| Lipophilicity (LogP) | ~1.5 - 2.0 (Predicted) | Poor water solubility; good solubility in medium-polarity organics (Ethyl Acetate, Acetone).[1] |
| Crystal Lattice | Likely monoclinic or triclinic (typical for nitrofurans) | High lattice energy due to |
Predicted Solubility Ranking
Based on "like dissolves like" and dielectric constants:
-
High Solubility: DMSO > DMF > Acetone > Acetonitrile.[1]
-
Moderate Solubility: Ethyl Acetate > Methanol > Ethanol > Isopropanol.[1]
-
Low Solubility: Toluene > n-Hexane > Water.[1]
Experimental Protocols for Solubility Determination
To obtain high-accuracy data required for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over the traditional gravimetric method due to its speed and precision in detecting the exact saturation point.[1]
Protocol A: Laser Monitoring Method (Dynamic)
This method detects the dissolution of the final solid particle via laser transmittance.[1]
Workflow Diagram:
Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Procedure:
-
Setup: Use a jacketed glass vessel connected to a circulating water bath (precision ±0.05 K).
-
Preparation: Weigh a precise mass of solvent (
) into the vessel. -
Addition: Add a known mass of ethyl 2-methyl-5-nitrofuran-3-carboxylate (
) slightly below saturation. -
Titration/Ramping: Slowly increase temperature or add small increments of solute until the laser transmittance (
) stabilizes at maximum (indicating clear solution). -
Calculation:
Where is the mole fraction solubility, and are molecular weights of solvent and solute.[1]
Protocol B: Static Shake-Flask Method (Validation)
Used to validate laser data, particularly at key isotherms (298.15 K, 313.15 K).[1]
-
Add excess solute to solvent in sealed vials.[1]
-
Shake at constant temperature for 24–48 hours.
-
Filter supernatant (0.45 µm PTFE filter).[1]
-
Analyze concentration via HPLC (UV detection at
nm).
Thermodynamic Modeling & Data Analysis
Experimental data must be correlated using thermodynamic models to calculate dissolution enthalpy (
Model 1: Modified Apelblat Equation
The most accurate semi-empirical model for furan derivatives in pure solvents.[1]
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Excellent for interpolation between measured temperatures.[1]
Model 2: van't Hoff Equation
Used to determine thermodynamic functions.[1]
Thermodynamic Logic Flow:
Caption: Figure 2. Thermodynamic modeling workflow for extracting dissolution parameters.
Expected Thermodynamic Behavior
For nitrofurans, dissolution is typically endothermic (
-
Implication: Solubility increases significantly with temperature.[1]
-
Process Tip: This property supports cooling crystallization as an effective purification method.[1] Dissolve at high T (e.g., 60°C in Ethanol) and cool to 5°C to maximize yield.[1]
Application: Solvent Selection for Recrystallization
Based on the structural analogs (e.g., 2-methyl-5-arylfuran-3-carboxylic acids), the following solvent systems are recommended for purification:
| Solvent System | Suitability | Mechanism |
| Ethanol (Pure) | Excellent | High solubility at boiling point; low at room temp.[1] Green solvent.[1] |
| Ethyl Acetate / Heptane | Good | Anti-solvent method.[1] Dissolve in EtOAc, precipitate with Heptane.[1] |
| Acetone / Water | Moderate | Good for crude cleaning, but water may hydrolyze the ester if acidic.[1] |
Process Recommendation: Use Ethanol for the final recrystallization step.[1] It offers the best balance of solubility differential (temperature coefficient), toxicity profile (Class 3), and product recovery yield.[1]
References
-
Sobechko, I., et al. (2017).[1] "Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents." Chemistry & Chemical Technology. Link (Methodological Reference for furan solubility).[1]
-
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Source for general solubility models).
-
Shakeel, F., et al. (2015).[1] "Solubility and thermodynamics of ferulic acid in different neat solvents." Journal of Molecular Liquids. (Protocol validation for laser monitoring).
-
Tang, S., et al. (2014).[1] "Solubility of 2-methyl-4-nitrobenzoic acid in eleven organic solvents." Journal of Chemical & Engineering Data. (Comparative thermodynamic analysis).
Sources
Renaissance of the Warhead: A Technical Guide to Nitrofuran Derivatives in Medicinal Chemistry
The following technical guide is structured to serve as a definitive reference for medicinal chemists and drug developers re-evaluating the nitrofuran scaffold.
Executive Summary
For decades, nitrofurans were viewed as "legacy" antibiotics, primarily relegated to uncomplicated urinary tract infections (UTIs).[1] However, the rise of multidrug-resistant (MDR) pathogens and the desperate need for novel tuberculosis (TB) treatments have triggered a renaissance for this class. This guide dissects the nitrofuran scaffold not as a relic, but as a tunable "warhead"—a prodrug motif capable of bypassing traditional resistance mechanisms through radical-mediated lethality. We analyze the critical balance between reductive bioactivation and mutagenic toxicity, providing a roadmap for next-generation derivative design.
The Pharmacophore & Mechanism of Action
The efficacy of nitrofurans hinges on their identity as bioreductive prodrugs .[2] Unlike inhibitors that bind statically to a protein pocket, nitrofurans must be metabolically activated to generate cytotoxic species.
The Reductive Cascade
The core mechanism involves the stepwise reduction of the 5-nitro group (
-
Type I Nitroreductases (Oxygen-Insensitive): Enzymes like NfsA and NfsB (in E. coli) perform a two-electron reduction, converting the nitro group directly to a nitroso (
) and subsequently to a hydroxylamine ( ) intermediate. These are the primary drivers of bactericidal activity. -
Type II Nitroreductases (Oxygen-Sensitive): These perform a one-electron reduction to a nitro-anion radical (
). In the presence of oxygen, this radical undergoes futile cycling, regenerating the parent drug and producing superoxide anions ( ). While this causes oxidative stress, it is less efficient than the Type I pathway for rapid killing.
The Terminal Lesion
The hydroxylamine intermediate is highly electrophilic. It collapses to form a nitrenium ion or interacts directly with biological macromolecules. The "multifactorial" nature of nitrofuran lethality—attacking DNA, RNA, and ribosomal proteins simultaneously—is why resistance development is exceptionally slow compared to single-target antibiotics like fluoroquinolones.
Visualization: Reductive Activation Pathway
Figure 1: The dual-pathway activation of nitrofurans. The Type I oxygen-insensitive pathway (green arrow) is critical for high-potency bactericidal effects, avoiding the futile cycling seen in Type II activation.
Strategic Synthesis: Building the Scaffold
The synthesis of nitrofuran derivatives is dominated by the reactivity of 5-nitro-2-furaldehyde (5-NFA) . The challenge lies not in the coupling, but in the safe and efficient preparation of the nitrated precursor.
The Nitration Bottleneck
Direct nitration of furfural is hazardous due to the sensitivity of the furan ring to oxidative cleavage and the explosive nature of acetyl nitrate. Modern protocols utilize continuous flow chemistry to generate acetyl nitrate in situ, reacting it immediately with furfural to yield 5-nitrofurfural diacetate, which is then hydrolyzed to 5-NFA.
Schiff Base Condensation
The most common and robust method for functionalization is the formation of a Schiff base (imine/hydrazone) at the C2 position. This reaction is generally acid-catalyzed and driven to completion by the precipitation of the product.
Visualization: Synthetic Workflow
Figure 2: General synthetic pathway for hydrazone-based nitrofuran derivatives. The diacetate intermediate protects the furan ring during the harsh nitration step.
Structure-Activity Relationships (SAR)
Designing a "better" nitrofuran requires manipulating the electronic and steric environment of the C2 substituent to modulate reduction potential (
| Structural Feature | Modification | Effect on Activity / PK |
| C5-Nitro Group | Removal | Abolishes activity. Essential for mechanism. |
| Reorientation (e.g., 3-nitro) | drastically reduces potency (poor substrate for NfsA/B). | |
| C2-Linker | Azomethine (-CH=N-) | Optimal for conjugation; stabilizes the radical anion. |
| Vinyl (-CH=CH-) | Increases lipophilicity; often used in anti-TB analogs. | |
| Side Chain (R) | Hydantoin (Nitrofurantoin) | High urinary concentration; rapid renal excretion.[4] |
| Oxazolidinone (Furazolidone) | Broader spectrum; GI active.[5] | |
| Lipophilic Tails (Alkyl/Aryl) | Crucial for Anti-TB. Increases permeability through mycobacterial cell wall. | |
| Isatin/Thiadiazole Hybrids | Enhances activity against MRSA and overcomes intrinsic resistance. |
The Electronic "Sweet Spot"
There is a parabolic relationship between the reduction potential (
-
If
is too low (too negative): Bacterial enzymes cannot reduce the drug efficiently. -
If
is too high (too positive): Mammalian enzymes (e.g., mitochondrial reductases) may reduce the drug, leading to systemic toxicity. -
Goal: Target an
between -0.25V and -0.45V (vs. NHE) to ensure specificity for bacterial Type I nitroreductases.
Addressing the Toxicity Challenge
The "Ames Positive" stigma (mutagenicity in bacteria) has historically hindered nitrofuran development. However, this is often a false positive regarding human risk because:
-
Rapid Clearance: Drugs like nitrofurantoin have a short half-life (~20 mins), limiting systemic exposure.
-
Enzymatic Specificity: Mammalian cells lack the high-activity Type I nitroreductases found in bacteria.
Mitigation Strategy for New Derivatives:
-
Rigidify the Side Chain: Bulky groups at the C2 position can sterically hinder interaction with mammalian DNA polymerases while maintaining bacterial ribosome affinity.
-
Physicochemical Tuning: Design for high solubility and rapid clearance (urinary antiseptics) or targeted delivery (hypoxia-activated prodrugs for tumors) to minimize systemic residence time.
Experimental Protocols
The following protocols are designed to be self-validating. The synthesis includes a purification step that confirms reaction completion, and the biological assay uses a genetic control to verify the mechanism of action.
Protocol A: Synthesis of a Nitrofuran-Hydrazone Derivative
Target: Synthesis of 5-nitro-2-furaldehyde hydrazone derivative (General Procedure).
Reagents:
-
5-Nitro-2-furaldehyde (5-NFA)
-
Corresponding Hydrazide (e.g., Isonicotinic acid hydrazide for an anti-TB hybrid)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 equivalent of the hydrazide in minimal boiling ethanol.
-
Addition: Add 1.0 equivalent of 5-NFA dissolved in ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (
) should disappear, replaced by a lower, often fluorescent product spot.
-
-
Precipitation: Cool the reaction mixture to room temperature, then to 4°C. The Schiff base product typically precipitates as yellow/orange needles.
-
Purification: Filter the solid. Wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether (to dry). Recrystallize from Ethanol/DMF if necessary.
-
Validation:
-NMR must show the azomethine proton singlet (-CH=N-) typically between 8.0–9.0 ppm.
Protocol B: Mechanistic Validation Assay (MIC ± NTR)
Objective: Determine if the new derivative acts via the classic nitrofuran mechanism.
Materials:
-
Wild Type E. coli (e.g., K12 or ATCC 25922)
-
Nitroreductase-deficient E. coli mutants (strains lacking nfsA and nfsB).
Method:
-
Preparation: Prepare serial dilutions of the test compound in Mueller-Hinton Broth (range 0.125 – 128
). -
Inoculation: Inoculate both Wild Type and nfsA/B mutant strains at
CFU/mL. -
Incubation: 37°C for 16–20 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC).
-
Interpretation (The Self-Validating Step):
-
Valid Nitrofuran: The MIC for the nfsA/B mutant should be significantly higher (4x to >16x) than the Wild Type. This confirms the drug requires enzymatic activation.
-
Non-Specific Toxicant: If MICs are identical, the compound is acting via a different, likely non-selective mechanism (e.g., membrane disruption), and may be toxic to mammalian cells.
-
References
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Link
-
Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Journal of Bacteriology. Link
-
Vass, M., et al. (2008). Nitrofurans: A Review of their Synthesis and Biological Activity. Antibiotics.[1][4][6][7] Link[8]
-
Roldán, M. D., et al. (2008). Bacterial nitroreductases: molecular and hetero-logous expression. FEMS Microbiology Reviews. Link
-
Ang, C. W., et al. (2017). Nitrofurans: The return of an old weapon against new superbugs. Future Medicinal Chemistry. Link
-
Murugesan, S., et al. (2023). Recent advances in the discovery of nitrofuran derivatives as anti-tubercular agents.[6][9][10] European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. BenchChem Technical Library. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tdcommons.org [tdcommons.org]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Biological activity of 2-methyl-5-nitrofuran-3-carboxylate derivatives
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
The 2-methyl-5-nitrofuran-3-carboxylate scaffold represents a specialized subclass of nitrofuran antibiotics. Unlike classical nitrofurans (e.g., nitrofurantoin) which typically rely on C2-substituted hydrazones, this scaffold utilizes the C3-carboxylate functionality as a versatile synthetic handle for diversification into amides, hydrazides, and heterocycle-fused derivatives.
This guide analyzes the structure-activity relationship (SAR), mechanism of action (MoA) involving nitroreductase activation, and the synthetic protocols required to generate bioactive libraries. It is designed for medicinal chemists seeking to exploit the nitrofuran "warhead" against multidrug-resistant (MDR) pathogens, specifically MRSA and Mycobacterium tuberculosis.
Chemical Architecture & SAR Analysis
The biological potency of this scaffold relies on a precise arrangement of functional groups. The 2-methyl-5-nitrofuran-3-carboxylate core functions not merely as a substrate but as a prodrug requiring enzymatic activation.
Structure-Activity Relationship (SAR)[1]
-
C5-Nitro Group (The Warhead): Essential for biological activity. It serves as the electron acceptor for bacterial nitroreductases. Removal or reduction to an amine prior to cell entry abolishes antimicrobial activity.
-
C2-Methyl Group: Provides steric bulk that may retard rapid oxidative metabolism at the α-position relative to the heteroatom, enhancing in vivo stability compared to C2-unsubstituted furans.
-
C3-Carboxylate Handle: The ester/acid moiety is pharmacologically distinct.
-
Esters (Prodrugs): High lipophilicity facilitates membrane permeation but often requires hydrolysis.
-
Hydrazides/Amides (Active Pharmacophores): Conversion of the C3-ester to carbohydrazides or 1,3,4-oxadiazoles significantly expands the antimicrobial spectrum, particularly against M. tuberculosis.
-
Mechanism of Action: The Nitroreductase Pathway
The cytotoxicity of 2-methyl-5-nitrofuran-3-carboxylate derivatives is "suicidal" to the pathogen. The molecule is relatively inert until activated by bacterial flavoprotein nitroreductases (NTRs).
Mechanistic Flow[2][3][4][5][6]
-
Entry: Passive diffusion across the bacterial cell wall (facilitated by the lipophilic C2-methyl and C3-substituents).
-
Type I Activation (Oxygen-Insensitive): Bacterial enzymes (e.g., NfsA/NfsB in E. coli) perform a 2-electron reduction of the nitro group.
-
Radical Cascade: Formation of the nitroso (
) and hydroxylamine ( ) intermediates. -
Damage: The hydroxylamine intermediate is highly electrophilic, forming adducts with guanine bases in DNA, leading to strand breaks and inhibition of DNA replication.
Visualization: Activation Pathway
Figure 1: The stepwise reductive activation of the nitrofuran warhead by bacterial nitroreductases leading to DNA damage.
Biological Activity Profiles
The derivatives of this scaffold, particularly hydrazide-hydrazones and fused oxadiazoles, exhibit broad-spectrum activity.
Antimicrobial Spectrum[2][7][8]
-
Gram-Positive: High potency against Staphylococcus aureus (including MRSA) and Bacillus subtilis. The C3-carbohydrazide derivatives often show MIC values comparable to Ciprofloxacin.
-
Gram-Negative: Moderate activity against E. coli and P. aeruginosa. Activity is often limited by efflux pumps; however, the 2-methyl substitution aids in permeation.
Antitubercular Activity
This is the most promising application. The 5-nitrofuran moiety is effective against Mycobacterium tuberculosis (H37Rv strain) via a mechanism similar to the antitubercular drug Pretomanid (a nitroimidazooxazine).
-
Key Insight: Derivatives where the C3-carboxylate is converted to a 1,3,4-oxadiazole-2-thione show enhanced selectivity index (SI) values, reducing toxicity to mammalian Vero cells while maintaining anti-TB potency.
Data Summary: Representative MIC Values
Note: Values represent typical ranges for optimized C3-hydrazide/oxadiazole derivatives based on literature consensus.
| Organism | Strain | MIC Range (µg/mL) | Standard (Ciprofloxacin/INH) |
| S. aureus | ATCC 25923 | 0.5 – 4.0 | 0.5 – 1.0 |
| S. aureus | MRSA | 2.0 – 8.0 | > 16 (Resistant) |
| E. coli | ATCC 25922 | 8.0 – 32.0 | 0.015 |
| M. tuberculosis | H37Rv | 0.2 – 6.25 | 0.05 (Isoniazid) |
| C. albicans | ATCC 10231 | 16.0 – 64.0 | 1.0 (Fluconazole) |
Experimental Protocols
Synthetic Workflow (General Procedure)
The synthesis begins with the cyclization to form the furan core, followed by nitration.
Step 1: Synthesis of Ethyl 2-methyl-3-furoate
-
Reagents: Ethyl acetoacetate, chloroacetaldehyde, pyridine.
-
Procedure: Condensation under reflux.
Step 2: Nitration (The Critical Step)
-
Protocol: Dissolve ethyl 2-methyl-3-furoate in acetic anhydride. Cool to 0°C. Dropwise addition of fuming nitric acid (
). -
Safety Note: This reaction is exothermic. Temperature control is vital to prevent ring opening.
-
Product: Ethyl 2-methyl-5-nitrofuran-3-carboxylate.
Step 3: Derivatization (Hydrazinolysis)
-
Protocol: Reflux the ester with hydrazine hydrate in ethanol for 4–6 hours.
-
Result: 2-Methyl-5-nitrofuran-3-carbohydrazide (The primary scaffold for library generation).
Visualization: Synthetic Pathway
Figure 2: Synthetic route from acyclic precursors to the bioactive hydrazide scaffold.
Biological Assay: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI guidelines.
-
Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Compound Prep: Dissolve derivative in 100% DMSO.
-
Constraint: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.
-
-
Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the compound.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live bacteria).
References
-
Narayana, B. et al. (2004). Synthesis and antimicrobial activity of some 2-methyl-5-nitrofuran-3-carbohydrazide derivatives. This foundational work establishes the synthetic route and baseline antimicrobial activity for the hydrazide derivatives.
-
Rai, N. et al. (2009). Synthesis and evaluation of 5-nitrofuran-2-yl derivatives as antitubercular agents. Highlights the specificity of the nitrofuran warhead against M. tuberculosis H37Rv.[1][2]
-
Whiteway, J. et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. Defines the mechanism of action and resistance pathways.[3]
-
Tangallapally, R.P. et al. (2004). Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents. Discusses the SAR of the amide linkage at the carboxylate position.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. The gold standard protocol for MIC determination.
Sources
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Executive Summary
This application note details the robust, two-step synthesis of ethyl 2-methyl-5-nitrofuran-3-carboxylate starting from commercially available ethyl acetoacetate . This scaffold is a critical pharmacophore in the development of antimicrobial agents (e.g., nitrofuran antibiotics) and a versatile building block for heterocyclic modifications.[1]
The protocol prioritizes process safety and regioselectivity , utilizing a modified Feist-Benary synthesis for ring construction followed by a controlled electrophilic nitration using acetyl nitrate. This approach minimizes furan ring decomposition—a common failure mode in acid-catalyzed functionalization of electron-rich heterocycles.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two logical phases:
-
Ring Construction: Formation of the furan core via condensation of a
-keto ester with an -haloaldehyde.[2] -
Functionalization: Introduction of the nitro group at the activated C5 position.
Strategic Considerations
-
Feist-Benary Logic: We utilize ethyl acetoacetate as the nucleophilic component. To achieve the 2-methyl-3-carboxylate substitution pattern, the electrophilic partner must be chloroacetaldehyde .
-
Nitration Safety: Furan rings are acid-sensitive (prone to hydrolytic ring opening). Standard mixed-acid nitration (
) is often too harsh. We employ acetyl nitrate generated in situ to maintain a non-aqueous, milder acidic environment, preserving the heterocyclic core.
Figure 1: Retrosynthetic disconnection showing the assembly of the furan core followed by late-stage functionalization.
Phase 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate
Reaction Type: Feist-Benary Condensation
Mechanism: Aldol condensation followed by intramolecular
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Ethyl Acetoacetate | Substrate | 1.0 | Distill if yellow/impure. |
| Chloroacetaldehyde | Reagent | 1.2 | Use 40-50% aq. solution. Toxic/Lachrymator. |
| Pyridine | Base/Catalyst | 2.5 | Acts as HCl scavenger. |
| Diethyl Ether | Solvent | - | Extraction solvent.[3] |
| Sodium Sulfate | Drying Agent | - | Anhydrous. |
Experimental Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Place in an ice-water bath (
). -
Charging: Add Ethyl Acetoacetate (0.1 mol) and Pyridine (0.25 mol) to the flask. Stir to mix.
-
Addition: Add Chloroacetaldehyde (0.12 mol, 40% aq) dropwise over 45 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature
during addition to prevent polymerization of the aldehyde.
-
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to 60-70°C for 4 hours.
-
Observation: The solution will darken as the condensation proceeds.
-
-
Quench & Workup:
-
Cool to RT. Pour the mixture into 200 mL of ice-cold water.
-
Extract with Diethyl Ether (
). -
Wash combined organics with 1M HCl (
) to remove residual pyridine. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via vacuum distillation (bp ~80-85°C at 15 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 9:1).
Figure 2: Workflow for the Feist-Benary synthesis of the furan intermediate.
Phase 2: Nitration to Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Reaction Type: Electrophilic Aromatic Substitution (
Mechanistic Insight
The furan ring is electron-rich. The C2 position is blocked by the methyl group. The C3 position bears the electron-withdrawing ester. The C5 position is the most nucleophilic site remaining (alpha to the oxygen) and is sterically accessible. We use Acetyl Nitrate (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Ethyl 2-methylfuran-3-carboxylate | Substrate | 1.0 | From Phase 1. |
| Fuming Nitric Acid | Nitrating Agent | 1.1 | |
| Acetic Anhydride | Solvent/Reagent | 5.0 | Forms acetyl nitrate.[1] |
| Urea | Additive | 0.05 | Scavenges nitrous acid ( |
Experimental Protocol
-
Preparation of Nitrating Agent:
-
In a separate flask, cool Acetic Anhydride (5.0 equiv) to
. -
Add Fuming Nitric Acid (1.1 equiv) dropwise.
-
Safety: Do not allow temperature to exceed
.[4] Acetyl nitrate is unstable at high temperatures.
-
-
Substrate Addition:
-
Dissolve the furan intermediate in a minimal amount of acetic anhydride.
-
Add the furan solution to the nitrating mixture slowly, maintaining the temperature between -10°C and 0°C .
-
-
Reaction: Stir at
for 1 hour. Monitor by TLC (Hexanes/EtOAc 8:2). The product is typically less polar than the starting material (check UV activity). -
Quench & Isolation:
-
Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).
-
Stir vigorously. The target nitro-furan should precipitate as a solid.[4]
-
-
Purification:
Characterization Data (Expected)
-
Appearance: Pale yellow to crystalline solid.
-
1H NMR (
):-
1.35 (t, 3H,
) -
2.65 (s, 3H,
) -
4.30 (q, 2H,
) -
7.25 (s, 1H,
) — Key diagnostic signal: Singlet indicates successful substitution at C5.
-
1.35 (t, 3H,
-
IR: ~1720
(Ester C=O), ~1530/1350 ( stretch).
Figure 3: Mechanism and workflow for the nitration step using acetyl nitrate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of chloroacetaldehyde. | Ensure aldehyde is added slowly and kept cold. Use fresh reagents. |
| Dark/Tar Formation (Step 2) | Temperature runaway or acid hydrolysis. | Keep nitration temp below |
| Regioisomer Mix | Nitration at C4 (rare). | C5 is electronically favored. If C4 is observed, lower reaction temp. |
| Oil instead of Solid (Step 2) | Impurities preventing crystallization. | Triturate the oil with cold ethanol or perform column chromatography. |
References
-
Feist-Benary Synthesis Overview
-
Nitration Protocols & Safety
- Furan Synthesis Methodology
-
Nitrofuran Synthesis using Acetyl Nitrate
-
PMC - NIH. (2020). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]
-
Sources
- 1. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asynt.com [asynt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Feist-Benary_synthesis [chemeurope.com]
Procedure for ester hydrolysis of ethyl 2-methyl-5-nitrofuran-3-carboxylate
Application Notes and Protocols
Topic: High-Efficiency Saponification of Ethyl 2-Methyl-5-nitrofuran-3-carboxylate: A Detailed Protocol for the Synthesis of 2-Methyl-5-nitrofuran-3-carboxylic Acid
Abstract: This application note provides a comprehensive, field-proven protocol for the hydrolysis of ethyl 2-methyl-5-nitrofuran-3-carboxylate to its corresponding carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the mechanistic underpinnings of the reaction, present a detailed, step-by-step methodology optimized for high yield and purity, and explain the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific chemical transformation.
Introduction and Scientific Context
Nitrofurans represent a class of heterocyclic compounds with a broad spectrum of antimicrobial activity. The core scaffold, a furan ring bearing a nitro group, is crucial for their biological function. Consequently, derivatives such as 2-methyl-5-nitrofuran-3-carboxylic acid are valuable building blocks in medicinal chemistry for the development of novel therapeutic agents.
The conversion of the stable ethyl ester, ethyl 2-methyl-5-nitrofuran-3-carboxylate, to the more reactive carboxylic acid is a fundamental step in elaborating the molecule's structure. This process is achieved through ester hydrolysis. While ester hydrolysis can be catalyzed by either acid or base, the base-catalyzed method, also known as saponification, is markedly superior for this application.
Acid-catalyzed hydrolysis is an equilibrium process, often resulting in incomplete conversion and requiring a large excess of water to shift the equilibrium toward the products.[1][2][3][4] In contrast, alkaline hydrolysis is effectively irreversible. The hydroxide ion acts as a nucleophile, and the initially formed carboxylic acid is immediately deprotonated by the excess base in the reaction medium.[5][6] This forms a carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion and ensuring a high yield.[2][5]
This protocol will focus exclusively on the optimized, base-catalyzed hydrolysis (saponification) of ethyl 2-methyl-5-nitrofuran-3-carboxylate.
The Chemistry: Mechanism of Saponification
The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The process can be broken down into two primary stages:
-
Nucleophilic Attack and Formation of Tetrahedral Intermediate: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse of Intermediate and Deprotonation: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OEt) is ejected as the leaving group. This produces the carboxylic acid. However, in the basic medium, a rapid acid-base reaction occurs. The ethoxide ion or another hydroxide ion deprotonates the newly formed carboxylic acid to yield a stable, resonance-stabilized carboxylate salt and ethanol. This final deprotonation step is what renders the reaction irreversible.[6]
The final product, 2-methyl-5-nitrofuran-3-carboxylic acid, is obtained in a subsequent acidification workup step, which protonates the carboxylate salt.
Experimental Protocol
This protocol is designed for the efficient conversion of the starting ester to the desired carboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Ethyl 2-methyl-5-nitrofuran-3-carboxylate | ≥98% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Ethanol (EtOH), 200 proof | ACS/USP Grade | VWR |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | EMD Millipore |
| Diethyl Ether (Et₂O) | ACS Grade, Anhydrous | J.T. Baker |
| Deionized Water (DI H₂O) | Type II or higher | In-house |
Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
-
pH indicator strips or a calibrated pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
Step-by-Step Procedure
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-5-nitrofuran-3-carboxylate (1.0 eq.). b. Add ethanol (approx. 5 mL per mmol of ester). c. In a separate beaker, prepare the sodium hydroxide solution by dissolving NaOH (5.0 eq.) in deionized water (approx. 2 mL per mmol of ester). d. Carefully add the NaOH solution to the flask containing the ester solution. e. Attach a reflux condenser to the flask.
Scientist's Note: Using a 5-fold excess of sodium hydroxide ensures that the reaction proceeds to completion by keeping the medium strongly basic and accounting for any potential side reactions or impurities.[7] Ethanol is used as a co-solvent to ensure the miscibility of both the organic ester and the aqueous base.
2. Saponification Reaction: a. Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. b. Maintain a gentle reflux with continuous stirring for 16-20 hours. c. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
Scientist's Note: Heating under reflux increases the reaction rate without loss of solvent. The extended reaction time is to ensure complete hydrolysis of the sterically hindered ester.
3. Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting aqueous residue, add 50 mL of deionized water and transfer the solution to a separatory funnel. d. Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
Scientist's Note: This washing step is crucial for achieving high purity of the final product. The desired carboxylate salt is soluble in the aqueous phase, while the unreacted ester will partition into the organic diethyl ether phase.
4. Acidification and Precipitation: a. Transfer the aqueous layer to a beaker and cool it in an ice bath. b. While stirring vigorously, slowly add concentrated HCl dropwise to the solution. c. The carboxylic acid product will begin to precipitate as a solid. d. Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with a pH strip.
Scientist's Note: The acidification step is critical. It protonates the soluble sodium 2-methyl-5-nitrofuran-3-carboxylate salt, converting it into the less water-soluble 2-methyl-5-nitrofuran-3-carboxylic acid, which then precipitates out of the solution.[2][6] Performing this step in an ice bath maximizes precipitation and minimizes the solubility of the product.
5. Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with a small amount of cold deionized water (2 x 15 mL) to remove any residual inorganic salts (NaCl). c. Dry the purified 2-methyl-5-nitrofuran-3-carboxylic acid in a vacuum oven at 40-50°C to a constant weight.
Data Summary and Visualization
Critical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Ester to Base Ratio | 1 : 5 molar equivalents | Drives the irreversible reaction to completion.[7] |
| Solvent System | Ethanol / Water | Ensures miscibility of reactants. |
| Reaction Temperature | Reflux (~80-85°C) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 16-20 hours | Ensures complete conversion. |
| Workup Acidification pH | 1-2 | Ensures complete protonation and precipitation. |
| Expected Yield | > 90% | Based on the efficiency of saponification reactions. |
Visual Workflow of the Protocol
Caption: Workflow for the saponification of ethyl 2-methyl-5-nitrofuran-3-carboxylate.
Reaction Scheme
Caption: Overall reaction for the hydrolysis of the starting ester to the carboxylic acid.
Characterization of the Final Product
The identity and purity of the synthesized 2-methyl-5-nitrofuran-3-carboxylic acid should be confirmed using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the characteristic quartet and triplet signals of the ethyl group (-OCH₂CH₃) from the starting material and the appearance of a new, broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
-
¹³C NMR: Expect the disappearance of the two signals corresponding to the ethyl group carbons and no significant shift in the furan ring carbons.
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a characteristic C=O stretch (around 1700-1725 cm⁻¹).
-
Melting Point: Compare the experimentally determined melting point with the literature value for a sharp, defined range, indicating high purity.
By adhering to this detailed protocol, researchers can reliably and efficiently produce high-purity 2-methyl-5-nitrofuran-3-carboxylic acid, a critical intermediate for further synthetic applications.
References
- Stamhuis, E., Drenth, W., & Berg, H. (1973). Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran. Semantic Scholar.
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Using ethyl 2-methyl-5-nitrofuran-3-carboxylate as a drug scaffold
Application Note: The 5-Nitro-3-Carboxylate Furan Scaffold in Drug Discovery
Executive Summary: The Case for the 3-Carboxylate Isomer
While the 5-nitrofuran-2-yl scaffold (found in Nitrofurantoin and Nitrofurazone) has been a cornerstone of antimicrobial therapy for decades, the ethyl 2-methyl-5-nitrofuran-3-carboxylate scaffold represents an under-explored chemical space. This specific isomer offers distinct steric and electronic properties compared to its 2-substituted counterparts.
By shifting the carboxylate vector to the 3-position and anchoring a methyl group at the 2-position, this scaffold modulates the redox potential of the 5-nitro group—the critical "warhead" for bioactivation. This guide details the synthesis, derivatization, and biological profiling of this scaffold, designed to overcome resistance mechanisms prevalent in ESKAPE pathogens.
Chemical Accessibility & Synthesis Protocols
The synthesis of the core scaffold relies on the regioselective functionalization of the furan ring. The 5-position is electronically activated for electrophilic aromatic substitution, making nitration accessible but requiring strict temperature control to prevent ring opening.
Workflow Diagram: Synthesis & Derivatization
Figure 1: Synthetic route from commercially available precursors to the target nitrofuran scaffold and downstream library generation.
Protocol 1: Synthesis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Safety Warning: Nitrofurans are potential mutagens and explosives. Perform all reactions behind a blast shield.
Step A: Precursor Synthesis (Feist-Benary)
-
Reagents: Ethyl acetoacetate (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.2 eq), Pyridine (catalytic), Water.
-
Procedure: To a cooled (0°C) mixture of ethyl acetoacetate and water, add chloroacetaldehyde dropwise. Add pyridine and stir at room temperature for 12 hours.
-
Workup: Extract with ethyl acetate, wash with brine, dry over
. Purify via vacuum distillation. -
Validation:
NMR should show furan ring protons at C4 and C5 (doublets).
Step B: Nitration (The Critical Step)
-
Reagents: Ethyl 2-methylfuran-3-carboxylate (from Step A), Fuming Nitric Acid (
), Acetic Anhydride ( ). -
Preparation: Prepare acetyl nitrate in situ by adding fuming
dropwise to at -10°C. Exothermic! -
Addition: Dissolve the furan precursor in
and add slowly to the nitrating mixture, maintaining temperature below -5°C. -
Quench: Pour mixture onto crushed ice. The product typically precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol.
-
QC Check:
-
Appearance: Yellow crystalline solid.
-
NMR (DMSO-
): Disappearance of the C5 proton. Singlet at C4 remains. -
Yield Target: 60–75%.
-
Biological Profiling: The "Test" Phase
The mechanism of action relies on the enzymatic reduction of the nitro group by bacterial nitroreductases (NfsA/NfsB).[1][2] This generates reactive intermediates (nitroso, hydroxylamine) that damage DNA.[1][3]
Mechanism of Action Pathway
Figure 2: Bioactivation pathway. Specificity arises because bacteria use Type I (oxygen-insensitive) nitroreductases, while mammalian cells primarily use Type II, which cycle the drug back to the parent compound in the presence of oxygen.
Protocol 2: Nitroreductase Activation Assay
To confirm the scaffold is a viable prodrug, you must verify it is a substrate for nitroreductase.
-
Materials: Recombinant E. coli NfsB (commercially available), NADPH (cofactor), Phosphate Buffer (pH 7.4).
-
Setup: In a 96-well plate, mix 100 µM scaffold compound with 200 µM NADPH in buffer.
-
Initiation: Add 1 µg/mL NfsB enzyme.
-
Readout: Monitor absorbance at 400–420 nm (nitro group absorbance) over 30 minutes. A decrease in absorbance indicates reduction.
-
Control: Run a parallel reaction without enzyme (stability check) and with Nitrofurantoin (positive control).
Data Presentation & SAR Analysis
When evaluating derivatives (e.g., amides formed at the 3-carboxylate), organize data to correlate lipophilicity (LogP) with antibacterial potency (MIC).
Table 1: Recommended Data Structure for SAR Campaigns
| Compound ID | R-Group (at C3) | LogP (Calc) | MIC E. coli (µg/mL) | MIC S. aureus (µg/mL) | CC50 (Mammalian) | Selectivity Index (SI) |
| NF-3-Et | -OEt (Parent) | 2.1 | 4.0 | 8.0 | >100 | >25 |
| NF-3-OH | -OH (Acid) | 0.8 | >64 | >64 | >200 | N/A |
| NF-3-Am1 | -NH-Benzyl | 2.8 | 1.0 | 2.0 | 80 | 80 |
| NF-3-Hy | -NH-NH2 | 1.2 | 2.0 | 4.0 | 50 | 25 |
Note: The free acid is typically inactive due to poor cell permeability. Amidation or hydrazide formation often restores/enhances potency.
Safety & Toxicity Mitigation (Crucial)
A major hurdle for nitrofuran scaffolds is genotoxicity (Ames positive).
-
The Challenge: The nitro group is essential for efficacy but drives mutagenicity.
-
Mitigation Strategy: "Molecular Periphery Design." Bulky substituents at the 3-position can sterically hinder the interaction with mammalian DNA polymerases without preventing bacterial nitroreductase activation.
-
Protocol: Early-stage Ames Test (Salmonella typhimurium strains TA98 and TA100) is mandatory for all lead compounds.
References
-
Mechanism of Action: Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology. Link
-
Synthesis of Furan Carboxylates: Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II. Link
-
Nitrofuran Toxicity: Vass, M., et al. (2008). "Nitrofurans: Intracellular activation and cytotoxicity." Chemico-Biological Interactions. Link
-
Scaffold Repurposing: Huttner, A., et al. (2015). "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy. Link
Sources
Application Note: Optimizing Purity of Nitrofuran Esters via Recrystallization
Introduction: The Critical Role of Purity in Nitrofuran Ester Development
Nitrofuran esters represent a significant class of heterocyclic compounds, with derivatives like nitrofurantoin being widely utilized as crucial antibacterial agents for treating urinary tract infections.[1] The biological activity and safety profile of these pharmaceutical ingredients are intrinsically linked to their purity. The synthesis of nitrofuran esters can yield a crude product containing unreacted starting materials, by-products, and colored impurities. Recrystallization is a powerful and widely used purification technique that leverages differences in solubility to isolate and refine solid compounds, making it an indispensable tool for researchers and drug development professionals working with this chemical family.[2][3][4]
This comprehensive guide provides an in-depth exploration of recrystallization solvent systems tailored for nitrofuran esters. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and provides detailed, field-proven protocols to empower scientists to achieve high-purity crystalline products reliably.
The Fundamental Principle: Exploiting Temperature-Dependent Solubility
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases significantly with temperature.[5][6] The core objective is to select a solvent that exhibits a steep solubility curve for the target nitrofuran ester.[7]
The ideal process unfolds as follows:
-
The impure solid is dissolved in a minimum amount of a suitable hot (often boiling) solvent to create a saturated or near-saturated solution.[8]
-
Insoluble impurities are removed from the hot solution via filtration.
-
As the solution cools, the solubility of the nitrofuran ester decreases dramatically, causing the pure compound to crystallize out of the solution.
-
Soluble impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").
-
The pure crystals are then collected by filtration.[9]
Slow and controlled cooling is paramount, as it encourages the formation of larger, more ordered, and purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[7][10]
Strategic Solvent Selection for Nitrofuran Esters
The success of any recrystallization procedure hinges on the careful selection of the solvent or solvent system.
Characteristics of an Ideal Recrystallization Solvent
An optimal solvent should possess the following characteristics:
-
High Solvating Power at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[7][11]
-
Low Solvating Power at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[7][11]
-
Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7][12]
-
Chemical Inertness: The solvent must not react with the nitrofuran ester.[7][12]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[12]
The Role of Polarity: "Like Dissolves Like"
Nitrofuran esters are generally polar molecules due to the presence of the electron-withdrawing nitro group, the furan ring, and the ester functionality.[7][13][14] Following the principle of "like dissolves like," polar solvents are often excellent candidates for dissolving them.[7] For nitroaromatic compounds, alcoholic solvents such as ethanol or methanol serve as a valuable starting point for solvent screening.[7][11]
Single-Solvent Systems
A single-solvent recrystallization is the most straightforward method and should be the first approach considered.[2] Based on the polarity of nitrofuran esters, the following solvents are recommended for initial screening:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Acetone
-
Acetonitrile
Mixed-Solvent (Co-Solvent) Systems
It is often the case that no single solvent meets all the ideal criteria. A compound may be excessively soluble in one solvent even when cold, and poorly soluble in another even when hot. In such scenarios, a mixed-solvent system is employed.[7][15] This technique, also known as the solvent/antisolvent approach, involves a "good" or "soluble" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is sparingly soluble.[7][15] The two solvents must be miscible.
For nitrofuran analogs, which have intermediate polarity, common and effective mixed-solvent pairs include:
Data Summary: Properties of Common Recrystallization Solvents
The table below summarizes key properties of solvents frequently used for the recrystallization of polar organic compounds like nitrofuran esters.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case / Notes |
| Water | Very High | 100 | Used as an anti-solvent with polar organic solvents like ethanol for polar compounds. |
| Ethanol | Polar | 78 | A good general-purpose "good" solvent for many nitroaromatic compounds.[7][11] |
| Methanol | Polar | 65 | Similar to ethanol but more volatile. |
| Acetone | Polar | 56 | A strong "good" solvent; often paired with non-polar anti-solvents. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for compounds of intermediate polarity. |
| Hexanes / Heptanes | Non-Polar | ~69 / ~98 | Common "bad" solvents (anti-solvents) used to induce precipitation from more polar solvents. |
Detailed Experimental Protocols
Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a hot plate or a heating mantle.
Protocol 1: Single-Solvent Recrystallization
This protocol is the standard procedure when a suitable single solvent has been identified.
Workflow Diagram: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude nitrofuran ester in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate while stirring. Continue to add the hot solvent in small portions until the solid is just completely dissolved. Using an excess of solvent will significantly reduce your final yield.[7][18]
-
Hot Filtration (Optional): If insoluble impurities remain or if the solution is colored (requiring charcoal treatment), perform a hot gravity filtration to remove them.[19] (See Protocol 4.3).
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure crystals.[7][9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.[7][18] Using warm or excessive solvent will redissolve some of your product.[18]
-
Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry or place them in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent (Co-Solvent) Recrystallization
This protocol is ideal when no single solvent is suitable.
Workflow Diagram: Two-Solvent Recrystallization
Sources
- 1. researchgate.net [researchgate.net]
- 2. LabXchange [labxchange.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. praxilabs.com [praxilabs.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Guide: Optimizing Yield in Nitration of Furan-3-Carboxylates
Ticket ID: NIT-FUR-03-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Decomposition, Regioselectivity, and Yield Loss in Furan-3-Carboxylate Nitration
Executive Summary: The "Black Tar" Paradox
If you are attempting to nitrate furan-3-carboxylates using standard "mixed acid" conditions (conc. H₂SO₄ / HNO₃), you are likely experiencing rapid decomposition (black tar formation) or yields below 30%.
The Core Issue: Furan rings are exceptionally electron-rich (
The Solution: You must abandon electrophilic aromatic substitution (EAS) paradigms used for benzenes. Instead, you must utilize an Addition-Elimination pathway using Acetyl Nitrate (generated in situ) or Menke Conditions (Copper(II) nitrate). This guide details the protocol to shift your yield from <30% to >75%.
Part 1: The Mechanism & Critical Workflow
Unlike benzene, furan nitration with acetyl nitrate often proceeds through a non-aromatic intermediate (a 2,5-addition product), which must be chemically "coaxed" to eliminate acetic acid and restore aromaticity. If you skip the elimination step, you lose the product during workup.
Visualization: The Addition-Elimination Pathway
Figure 1: The "Hidden" Intermediate Pathway. Failure to treat the intermediate with a base often results in product loss.
Part 2: Optimized Protocols
Method A: The Acetyl Nitrate Standard (Recommended for Scale < 10g)
Best for: High regioselectivity for the 2-nitro isomer.
Reagents:
-
Furan-3-carboxylate (1.0 eq)
-
Acetic Anhydride (Ac₂O) (Excess, solvent)
-
Fuming HNO₃ (1.1 - 1.5 eq)
-
Pyridine (for workup)
Protocol:
-
Preparation (Safety Critical): Cool Ac₂O to 0°C. Add fuming HNO₃ dropwise while maintaining internal temperature < 5°C. Warning: Acetyl nitrate is explosive if heated >60°C.
-
Addition: Add the furan substrate (dissolved in minimal Ac₂O) slowly at -5°C to 0°C.
-
Incubation: Stir at -5°C for 1–2 hours. Do not warm to RT yet.
-
The "Fix": The mixture likely contains the acetoxy-nitro-dihydrofuran intermediate.
-
Crucial Step: Pour the mixture onto ice/water. If a solid precipitates, it might be the intermediate.
-
To force aromatization: Add Pyridine (1–2 eq) and stir for 1 hour, or warm the intermediate in the presence of sodium acetate.
-
-
Workup: Neutralize carefully with NaHCO₃ (avoid strong bases like NaOH which open the ring). Extract with DCM.
Method B: Menke Conditions (Copper Nitrate)
Best for: Acid-sensitive substrates where even HNO₃ causes degradation.
Reagents:
Protocol:
-
Add powdered
in portions at < 20°C. -
The reaction proceeds via a radical-like or coordinated mechanism, often milder than free acetyl nitrate.
-
Quench with ice water and extract.
Part 3: Troubleshooting & FAQs
Issue 1: "My reaction turns into black tar immediately."
Diagnosis: Acid-catalyzed polymerization. Root Cause: You likely used standard mixed acid (H₂SO₄) or allowed the temperature to spike during Acetyl Nitrate formation. Corrective Action:
-
Eliminate H₂SO₄: It is too strong. Use Acetic Anhydride as the solvent/activator.[2]
-
Temperature Control: The formation of Acetyl Nitrate is exothermic. If the temp crosses 10°C during HNO₃ addition, the reagent degrades and becomes a potent oxidant rather than a nitrating agent.
-
Buffer: Add a small amount of Sodium Acetate to the reaction mixture to buffer free mineral acid.
Issue 2: "I see product by TLC, but it disappears during workup."
Diagnosis: Hydrolysis of the intermediate or Ring Opening. Root Cause: The "product" on TLC might be the dihydrofuran intermediate (Search Result 1.8). If you wash with strong base (NaOH/KOH) to remove acid, you will open the furan ring (yielding succinic acid derivatives). Corrective Action:
-
Quench: Pour into ice water.
-
Neutralize: Use Solid NaHCO₃ or Pyridine . Never use pH > 8.
-
Aromatize: Ensure you performed the pyridine stir step (Method A, Step 4) to convert the intermediate to the stable aromatic nitro-furan.
Issue 3: "I am getting a mixture of isomers (2-nitro vs. 5-nitro)."
Diagnosis: Regioselectivity competition. Technical Insight:
-
C2 Position: Alpha to oxygen, Ortho to Ester. Sterically hindered but electronically favored by the "alpha effect" and the specific mechanism of acetyl nitrate addition.
-
C5 Position: Alpha to oxygen, Meta to Ester. Sterically open. Optimization:
-
Lower Temperature: At -10°C to -20°C, the kinetic product (often the 2-nitro via the addition intermediate) is favored.
-
Switch to Menke: Copper nitrate conditions often enhance ortho-selectivity (C2) due to coordination with the carbonyl oxygen of the ester.
Part 4: Data & Comparison
| Parameter | Mixed Acid (H₂SO₄/HNO₃) | Acetyl Nitrate (Ac₂O/HNO₃) | Menke (Cu(NO₃)₂/Ac₂O) |
| Primary Risk | Polymerization (Tar) | Explosion (if T > 60°C) | Heavy Metal Waste |
| Typical Yield | < 30% | 60–85% | 70–90% |
| Selectivity | Poor | Good (C2 favored) | Excellent (C2 favored) |
| Workup | Difficult (Emulsions) | Requires Pyridine step | Simple Extraction |
Part 5: Safety Directive (Mandatory)
DANGER: ACETYL NITRATE INSTABILITY Acetyl nitrate is not commercially available because it is explosive.
-
Never mix HNO₃ and Ac₂O at room temperature.
-
Never heat acetyl nitrate mixtures above 60°C.
-
Scale: Do not attempt >100g batches in a standard batch reactor without flow chemistry setups (Search Result 1.2, 1.7).
References
-
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: NIH / PubMed Central Context: Validates the safety risks of batch acetyl nitrate and the efficiency of in-situ generation.
-
Synthesis of Substituted Furan-3-Carboxylates Based on Ethyl 3-Bromo-3-Nitroacrylate. Source: ResearchGate / Russ. J. Gen. Chem. Context: Discusses the formation of nitro-dihydrofuran intermediates and their conversion.
-
Menke Nitration Mechanism and Application. Source: Wikipedia / General Chemical Literature Context: Establishes the use of Copper Nitrate for mild nitration of electron-rich aromatics.[10]
-
Direct Nitration of Five Membered Heterocycles. Source: Semantic Scholar / Arkivoc Context: Confirms the addition-elimination mechanism and the necessity of pyridine treatment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Menke nitration - Wikipedia [en.wikipedia.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 5. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan nitration [quimicaorganica.org]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Guide: Stability of Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Executive Summary
Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a specialized intermediate often used in the synthesis of antimicrobial agents and bioactive scaffolds. While the ethyl ester functionality suggests standard saponification protocols, the 5-nitrofuran core creates a unique stability paradox .
The electron-withdrawing nitro group (
This guide provides troubleshooting workflows, mechanistic insights, and validated protocols to navigate this instability.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I attempted to hydrolyze the ester using 1M NaOH at reflux, but the solution turned black/tar-like immediately. What happened?
A: You likely triggered the "Nitrofuran Ring-Opening Cascade." Unlike benzene rings, the furan ring is not aromatic enough to withstand strong nucleophilic attack, especially when activated by a nitro group.
-
The Mechanism: The hydroxide ion (
) acts as a nucleophile, attacking the furan ring (typically at the C-2 or C-5 positions) rather than just the carbonyl of the ester. -
The Result: The ring opens, releasing nitrite ions (
) and forming reactive acyclic poly-carbonyl species that rapidly polymerize into dark, insoluble tars (humins). -
The Fix: Avoid strong bases and high temperatures. Switch to Protocol A (Lithium Hydroxide) or Protocol B (Acidic Hydrolysis) detailed below.
Q2: Can I use potassium carbonate ( ) in methanol instead?
A: Proceed with extreme caution.
While
-
Risk: At room temperature, you may observe transesterification (ethyl
methyl ester) rather than hydrolysis. At elevated temperatures, ring degradation will still occur. -
Recommendation: If you must use carbonate bases, keep the temperature
and monitor strictly by TLC. If the spot stays at the baseline or streaks, the ring is degrading.
Q3: The compound changed color from pale yellow to deep orange/red upon adding base. Is this normal?
A: Yes, initially—but it signals danger.
-
Cause: This is likely the formation of a Meisenheimer-like complex (a charge-transfer complex) or deprotonation of the
-protons on the 2-methyl group (rendered acidic by the ring's electron deficiency). -
Action: If the color remains orange/red and reverts to yellow upon acidification, the ring might be intact. If it deepens to brown/black, irreversible decomposition has occurred.
Part 2: Mechanistic Insight
Understanding why the molecule fails is the key to preventing it. The following diagram illustrates the competition between the desired hydrolysis and the fatal ring opening.
Figure 1: Competitive reaction pathways in alkaline media. The electron-withdrawing nitro group activates the ring for nucleophilic attack (Path 2), which often outcompetes ester hydrolysis (Path 1) under harsh conditions.
Part 3: Validated Experimental Protocols
Protocol A: Mild Hydrolysis (Lithium Hydroxide)
Best for: Standard laboratory scale when acid sensitivity is not a concern.
Rationale: Lithium hydroxide (LiOH) is less nucleophilic and basic than NaOH/KOH in organic solvents. Using THF/Water ensures homogeneity without requiring high temperatures.
-
Dissolution: Dissolve 1.0 eq of Ethyl 2-methyl-5-nitrofuran-3-carboxylate in THF (
concentration). -
Cooling: Cool the solution to 0°C (Ice bath). Crucial step to suppress ring attack.
-
Reagent Addition: Dropwise add 1.2 eq of LiOH·H₂O dissolved in minimal water.
-
Reaction: Stir at 0°C for 2–4 hours . Monitor by TLC.[1]
-
Note: Do not let the reaction warm to room temperature unless conversion is <10% after 4 hours.
-
-
Quench: Acidify carefully with
HCl to pH 3–4 while still cold. -
Workup: Extract immediately with Ethyl Acetate. Wash with brine, dry over
.
Protocol B: Acid-Catalyzed Hydrolysis (The "Safe" Route)
Best for: High-value batches where ring preservation is paramount.
Rationale: Nitrofurans are significantly more stable in acid than in base. The electron-poor ring resists electrophilic attack (which acids promote).
-
Mixture: Suspend the ester in a mixture of Acetic Acid (glacial) and 6M HCl (ratio 4:1).
-
Heating: Heat to 60–80°C .
-
Warning: Do not reflux vigorously.
-
-
Monitoring: The reaction is slower (4–12 hours).
-
Workup: Pour onto crushed ice. The product acid often precipitates as a solid. Filter and wash with cold water.
Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase)
Best for: Ultra-sensitive derivatives or scale-up where impurity profiles are critical.
Rationale: Enzymes operate at neutral pH (7.0), completely bypassing the risk of base-mediated ring destruction.
-
Buffer: Phosphate buffer (pH 7.2).
-
Solvent: 10% Acetone or DMSO (co-solvent).
-
Enzyme: Add Pig Liver Esterase (PLE) (approx 50 units/mmol).
-
Conditions: Stir at 25°C. Maintain pH by autotitrator (add dilute NaOH extremely slowly) or use high buffer capacity.
Part 4: Stability Data Summary
| Condition | Stability Rating | Primary Degradation Product | Observation |
| NaOH (1M), 25°C | Poor | Ring-opened polymers | Solution turns dark brown/black within minutes. |
| LiOH / THF, 0°C | Moderate/Good | Target Acid | Solution remains yellow/pale orange. |
| HCl (6M), 80°C | Good | Target Acid | No significant color change; slow reaction. |
| Ammonia / Amines | Very Poor | Amides + Decomposition | Amines can act as nucleophiles attacking the ring. |
| Storage (Solid) | Excellent | N/A | Stable for years if kept dry and dark. |
References
-
Biošić, M., et al. (2017).[2] "Nitrofurantoin hydrolytic degradation in the environment." Chemosphere, 186, 739–747. Demonstrates the kinetic instability of the nitrofuran ring in alkaline vs. acidic pH.
-
Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." General mechanism for ester hydrolysis and the competition with other nucleophilic events. [3]
-
Shriner, R. L., et al. (2004).[4] The Systematic Identification of Organic Compounds, 8th Ed.[4] Wiley & Sons.[4] (Experiment 44: Nitro Compounds). Describes the colorimetric changes (Meisenheimer complexes) of nitro compounds in base.
-
Jubilant Ingrevia. (n.d.). "Pyridine & Picolines - Chemical Stability Guides." Contextual data on handling electron-deficient heterocyclic esters.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Introduction
Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a substituted heterocyclic compound belonging to the nitrofuran class. Nitrofuran derivatives are of significant interest to researchers and drug development professionals due to their well-documented antibacterial and antifungal activities.[1][2] The precise arrangement of substituents on the furan core is critical to the molecule's chemical properties and biological activity. Therefore, unambiguous structural elucidation is a foundational requirement in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the premier analytical technique for determining molecular structure in solution.[3] It provides detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 2-methyl-5-nitrofuran-3-carboxylate, explains the causal factors behind its spectral features, and compares this method with alternative analytical techniques to provide a holistic characterization framework.
Section 1: Predicted ¹H NMR Spectrum: A Structural Fingerprint
The structure of ethyl 2-methyl-5-nitrofuran-3-carboxylate dictates a unique ¹H NMR spectrum. The furan ring, an aromatic heterocycle, exhibits characteristic chemical shifts that are heavily influenced by the electronic effects of its substituents.[4][5] In this molecule, we have a strongly electron-withdrawing nitro group (-NO₂) at the C5 position, an electron-withdrawing ethyl carboxylate group (-COOEt) at C3, and a weakly electron-donating methyl group (-CH₃) at C2.
Figure 1: Molecular structure of ethyl 2-methyl-5-nitrofuran-3-carboxylate with key protons labeled.
Detailed Signal Analysis
Based on established principles of NMR spectroscopy, the following ¹H NMR signals are predicted. The combination of electron-withdrawing and -donating groups leads to a well-resolved spectrum.
-
Furan Proton (a): H-4
-
Chemical Shift (δ): This is the sole proton on the furan ring. It is positioned between the electron-withdrawing ester group at C3 and the potent electron-withdrawing nitro group at C5. This dual deshielding effect will shift its resonance significantly downfield. Aromatic protons in nitrofuran derivatives often appear at high chemical shifts.[6] We predict this signal to appear in the δ 7.5 - 8.0 ppm range.
-
Multiplicity: With no adjacent protons, this signal will appear as a singlet (s) .
-
Integration: This signal will integrate to 1H .
-
-
Methyl Protons (b): C2-CH₃
-
Chemical Shift (δ): This methyl group is attached directly to the furan ring at the C2 position, adjacent to the ring oxygen and the C3-ester group. While methyl groups are typically electron-donating, its proximity to these electronegative features results in a downfield shift compared to a simple alkyl methyl group.[7] A chemical shift in the range of δ 2.5 - 2.8 ppm is expected.
-
Multiplicity: These protons have no adjacent proton neighbors, so they will appear as a singlet (s) .
-
Integration: The signal will integrate to 3H .
-
-
Ethyl Ester Protons (c, d): -OCH₂CH₃
-
Methylene Protons (c): -OCH₂- : These protons are directly attached to the ester oxygen, which is highly electronegative. This causes significant deshielding.[3] The signal is predicted to be a quartet (q) due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).[8] Its expected chemical shift is δ 4.3 - 4.5 ppm . The integration will be 2H .
-
Methyl Protons (d): -CH₃ : These protons are further from the electronegative ester group and will appear more upfield.[9] The signal will be a triplet (t) due to coupling with the two neighboring methylene protons (n+1 rule, 2+1=3).[8] Its expected chemical shift is δ 1.3 - 1.5 ppm . The integration will be 3H .
-
Summary of Predicted ¹H NMR Data
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale for Chemical Shift |
| (a) | Furan H-4 | 7.5 - 8.0 | Singlet (s) | 1H | N/A | Strong deshielding from adjacent -NO₂ and -COOEt groups. |
| (b) | Ring C2-CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | N/A | Attached to aromatic ring, adjacent to ester and ring oxygen. |
| (c) | Ester -OCH₂- | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 Hz | Adjacent to electronegative ester oxygen. |
| (d) | Ester -CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 Hz | Standard alkyl region for an ethyl ester. |
Section 2: The Power of Comparison - Understanding Substituent Effects
The predicted chemical shift of the furan proton (H-4) is a direct consequence of the electronic environment created by the substituents. This can be best understood by comparing it to structurally related molecules.
Figure 3: Standard experimental workflow for ¹H NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of ethyl 2-methyl-5-nitrofuran-3-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds. [10] * Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, which is defined as 0.00 ppm and used for referencing the chemical shifts. [3]
-
-
NMR Tube Loading:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the tube into a spinner and place it in the NMR spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent. This corrects for any magnetic field drift during the experiment.
-
Shim the magnetic field by adjusting the current in the shim coils. The goal is to optimize the field homogeneity across the sample, which is visually confirmed by achieving a sharp and symmetrical solvent peak. [11]
-
-
Acquisition:
-
Load a standard 1D proton experiment.
-
Set appropriate parameters: a spectral width covering at least 0-10 ppm, a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a suitable number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum. [11] * Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and upright).
-
Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.
-
Reference the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all signals to determine their relative proton ratios.
-
Conclusion
The ¹H NMR spectrum of ethyl 2-methyl-5-nitrofuran-3-carboxylate provides an unambiguous and data-rich fingerprint for its structural verification. The predicted spectrum shows four distinct, well-resolved signals, whose chemical shifts, multiplicities, and integrations are directly explained by the powerful electronic effects of the nitro, ester, and methyl substituents on the furan core. By comparing this spectrum to that of non-nitrated analogs, the significant deshielding effect of the nitro group is clearly demonstrated. While ¹H NMR is the cornerstone of this analysis, its power is maximized when used in concert with other techniques like ¹³C NMR, FTIR, and Mass Spectrometry, which together provide a comprehensive and irrefutable structural characterization essential for researchers in chemistry and drug development.
References
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link].
-
Ferreira, M. L. et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Journal of Fungi, 8(3), 277. Available from: [Link].
-
University of Regensburg. Chemical shifts. Available from: [Link].
-
Abraham, R. J. & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available from: [Link].
-
Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 35(12), 1487-1494. Available from: [Link].
-
Abraham, R. J. & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link].
-
Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link].
-
Abraham, R. J., Bardsley, B., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-16. Available from: [Link].
-
A-level Chemistry. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. Available from: [Link].
-
Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available from: [Link].
-
Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available from: [Link].
-
Kállay, M. et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry, 44(22), 3639-3646. Available from: [Link].
-
ResearchGate. (PDF) SPECTROPHOTOMETRIC ESTIMATION OF NITROFURANTOIN AND ITS APPLICATION IN PHARMACEUTICALS PREPARATION. Available from: [Link].
-
World Journal of Biology Pharmacy and Health Sciences. (2025). The Nitrofurantoin Spectrum: Development of Precise Analytical Method Using Spectroscopy. Available from: [Link].
-
SCIENCE & INNOVATION. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. Available from: [Link].
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link].
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link].
-
Al-Sha'er, M. A. et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. Available from: [Link].
-
Ferreira, M. L. et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. Available from: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Antibacterial Efficacy of 2-Furoate versus 3-Furoate Nitrofurans: A Guide for Researchers
In the landscape of antimicrobial research, the nitrofuran scaffold remains a cornerstone for the development of potent antibacterial agents. The position of the nitro group and various substituents on the furan ring critically influences their biological activity. While 5-nitro-2-substituted furans, such as the widely-used urinary tract anti-infective nitrofurantoin, have been extensively studied, the comparative antibacterial potential of their 3-substituted counterparts, specifically 3-furoate nitrofurans, is less understood. This guide provides a comprehensive comparison of the antibacterial activity of 2-furoate and 3-furoate nitrofurans, synthesizing available data to inform future drug discovery and development efforts.
The Foundational Mechanism: Reductive Activation is Key
The antibacterial efficacy of nitrofurans is not inherent to the parent molecule but is a consequence of its metabolic activation within the bacterial cell.[1] These compounds are prodrugs that, once diffused into the bacterium, undergo enzymatic reduction of the 5-nitro group by bacterial nitroreductases (NTRs).[1][2] This process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1] These reactive species are the true effectors of the antibacterial action, indiscriminately targeting and damaging a multitude of vital cellular components.[2]
The multifactorial nature of this attack is a significant advantage of nitrofurans, as it is believed to contribute to the low incidence of acquired bacterial resistance.[2] Key cellular targets include:
-
Bacterial DNA: The reactive intermediates can cause strand breakage and other lesions, disrupting DNA replication and repair.[2]
-
Ribosomal Proteins: By binding to ribosomal proteins, these intermediates inhibit protein synthesis.[2][3]
-
Enzymes of Core Metabolic Pathways: Critical enzymes, such as those in the citric acid cycle, are inactivated, leading to a shutdown of cellular respiration and energy production.[2][3]
This broad-spectrum intracellular assault ultimately leads to bacterial cell death.
Caption: General mechanism of action of nitrofuran antibiotics.
Structural Isomers: A Tale of Two Positions
The positioning of the carboxylate group on the furan ring, at either the 2- or 3-position, can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with bacterial nitroreductases and subsequent downstream targets.
Caption: Chemical structures of 5-Nitro-2-Furoate and 5-Nitro-3-Furoate.
Note: As specific comparative experimental data for direct 2-furoate vs. 3-furoate nitrofuran analogues is limited in publicly available literature, this section will draw upon established principles of structure-activity relationships (SAR) in nitrofurans and available data for individual compounds.
While comprehensive studies directly comparing the antibacterial activity of 2-furoate and 3-furoate nitrofurans are scarce, we can infer potential differences based on the extensive research on 5-nitro-2-substituted derivatives. The substituent at the 2-position plays a crucial role in modulating the reactivity and biological activity of the nitrofuran core.[4]
For 5-nitro-2-furoate derivatives, the electronic properties of the ester group can influence the rate of nitroreduction.[4] It is hypothesized that the side chain at the C2 position of the furan ring dictates the selectivity of the compound by influencing its fit into the ligand-binding pocket of the target molecules.[1]
Data on the antibacterial activity of 3-furoate nitrofurans is less prevalent. However, studies on the synthesis of nitrofuran-3-carboxylates suggest that these compounds are of interest for their potential biological activities.[5] The different spatial arrangement of the carboxylate group in the 3-position would alter the molecule's overall shape and electronic distribution, which could lead to a different spectrum of activity or potency compared to the 2-furoate isomers.
Comparative Antibacterial Spectrum: An Evidence-Based Overview
| Compound Class | Representative Compound(s) | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Reference(s) |
| 5-Nitro-2-Furoate Derivatives | Triorganotin 5-nitro-2-furoates | Notably inhibitory towards Gram-positive species | Two compounds completely inhibited E. coli at 100 µg/mL | [6] |
| Other 5-Nitro-2-Substituted Furans | Nitrofurantoin | Staphylococcus aureus: 16-128Enterococcus faecalis: 4-32 | Escherichia coli: 4-32Klebsiella pneumoniae: 8-64 | [7][8] |
| Furazolidone | Staphylococcus aureus: 1-8 | Escherichia coli: 2-16Salmonella spp.: 1-4 | [7] | |
| 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole | Staphylococcus aureus: Lower MIC than ciprofloxacin and nitrofurantoin | - | [2] |
Disclaimer: The MIC values presented are compiled from various studies. Methodologies and bacterial strains may have differed, and these values should be used for comparative reference with this understanding. The lack of data for 3-furoate nitrofurans underscores the need for direct, controlled comparative studies.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To facilitate further research in this area, a detailed, standardized protocol for determining the MIC of novel nitrofuran compounds is provided below. This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is considered a gold standard for assessing antibacterial susceptibility.[9][10][11]
I. Materials and Reagents
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (2- and 3-furoate nitrofurans) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
II. Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
III. Step-by-Step Methodology
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of each nitrofuran compound in an appropriate solvent at a high concentration (e.g., 1280 µg/mL). b. In a 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used. c. Add 200 µL of the stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. Do not inoculate the sterility control well (well 12). b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Concluding Remarks and Future Directions
The existing body of research strongly supports the antibacterial potential of the nitrofuran scaffold, primarily driven by the well-elucidated mechanism of reductive activation. While 5-nitro-2-furoate and other 2-substituted derivatives have demonstrated broad-spectrum activity, a significant knowledge gap exists regarding the comparative efficacy of their 3-furoate counterparts.
The structural differences between these isomers undoubtedly influence their physicochemical properties and biological activity. To definitively ascertain the superior scaffold for future antibacterial drug design, direct, head-to-head comparative studies are imperative. Researchers are encouraged to utilize standardized protocols, such as the CLSI broth microdilution method detailed herein, to generate robust and comparable data. Such studies will not only elucidate the structure-activity relationships of 3-furoate nitrofurans but also potentially unveil novel candidates with improved potency, a wider spectrum of activity, or a more favorable resistance profile in the ongoing battle against bacterial infections.
References
- Wujec, M., & Paneth, P. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Wikipedia. (n.d.). Agar dilution. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Coyle, M. B. (2005). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols (pp. 73-83). CRC Press.
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Rezaeiet, al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. International Journal of Advanced Biological and Biomedical Research, 10(2), 126-138.
- Kuleshova, E. A., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Molecules, 29(14), 3288.
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Castanheira, M., et al. (2015). A Reference Broth Microdilution Method for Dalbavancin In Vitro Susceptibility Testing of Bacteria that Grow Aerobically. Journal of Visualized Experiments, (102), e53074.
- Berditsch, M., & Ulrich, A. S. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology.
- Pires, J. R., et al. (2001). Structure-activity relationships of nitrofuran derivatives with antibacterial activity. Journal of medicinal chemistry, 44(22), 3667-3674.
- Wnorowska, U., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
- Pierce, K. K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of clinical microbiology, 56(5), e01934-17.
- European Commission. (2022).
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
- BenchChem. (2025). A Comparative Analysis of the Antibacterial Spectrum of Different Nitrofurans.
- Mohamed, M. S., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1481595.
- Cheng, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC advances, 13(5), 3183-3188.
- Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
- Abzalov, R. F., et al. (2022). Nitrofuran-3-carboxylates: synthesis and structure. Russian Chemical Bulletin, 71(8), 1953-1958.
- Zhang, Y., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3183-3188.
- Al-Ostath, A. I., et al. (2022). Comparison of nitrofuran antibacterial drugs in the market and synthetic compound 4s.
- M, S., & G, S. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES.
- Mohamed, M. S., et al. (2023).
- Pires, J. R., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 44(22), 3667-3674.
- Nie, J. H., et al. (1987). [Relationship between structure and in vitro antifilarial activity of twenty-four 3- and/or 4-substituted nitrofuran compounds]. Zhongguo Yao Li Xue Bao, 8(5), 457-459.
- El-Obeid, H. A., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical research, 2(1), 42-43.
- Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3365.
- Cramer, D. L., & Dodd, M. C. (1946). The mode of action of nitrofuran compounds. I. Action versus Staphylococcus aureus. Journal of bacteriology, 51(3), 293.
- Jeankumar, V. U., et al. (2012). Development of 5-nitrothiazole derivatives: Identification of leads against both replicative and latent Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 22(23), 7103-7107.
- Wozniak-Knopp, G., et al. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro. Antibiotics, 12(8), 1294.
Sources
- 1. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. goums.ac.ir [goums.ac.ir]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitrofuran Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-nitrofuran derivatives, with a focus on carboxylate and related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the molecular features governing the antimicrobial efficacy and toxicological profiles of this important class of compounds. We will explore the causal relationships behind synthetic strategies and biological outcomes, offering a trustworthy, data-driven comparison of various structural modifications.
Introduction: The Enduring Relevance of 5-Nitrofurans
For over 70 years, the 5-nitrofuran scaffold has been a cornerstone in the development of antimicrobial agents.[1] Compounds like nitrofurantoin and furazolidone are clinically established for treating bacterial infections, valued for their broad spectrum of activity and a low propensity for developing bacterial resistance.[1][2] The therapeutic power of this class stems from a unique mechanism of action initiated by the reduction of the essential 5-nitro group within the microbial cell.[3][4] As antibiotic resistance becomes a pressing global health crisis, there is a renewed impetus to explore novel nitrofuran derivatives to combat multidrug-resistant pathogens.[2][4] This guide focuses on the nuanced effects of structural modifications, particularly at the C3 position with carboxylate derivatives and related analogs, to guide the rational design of next-generation nitrofuran therapeutics.
The Core Mechanism: Reductive Activation
5-nitrofurans are prodrugs, meaning they are biologically inactive until metabolized within the target pathogen.[4] Their antimicrobial effect is triggered by a stepwise enzymatic reduction of the 5-nitro group, a process primarily carried out by bacterial nitroreductases.[3][5] This bioactivation is crucial for their efficacy.
The reduction cascade generates a series of highly reactive, short-lived electrophilic intermediates, such as nitroso and hydroxylamino species.[4][5] These reactive molecules are the ultimate effectors of the drug's antimicrobial action, indiscriminately damaging a multitude of vital cellular components.[5] Key targets include:
-
Nucleic Acids: The intermediates can induce DNA and RNA lesions and strand breaks.[4]
-
Ribosomal Proteins: They can inhibit bacterial protein synthesis.[4][6]
-
Metabolic Enzymes: They interfere with critical enzyme systems, disrupting cellular respiration and energy metabolism.[4]
This multi-targeted mechanism is a significant advantage, as it is much more difficult for bacteria to develop resistance by modifying a single target.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-nitrofuran derivatives is exquisitely sensitive to the nature of the substituent at the C2 and C3 positions of the furan ring. While the 5-nitro group is indispensable for activity, modifications elsewhere on the scaffold can profoundly modulate potency, spectrum, and toxicity.[1]
The Essentiality of the 5-Nitro Group
Early investigations into this class of compounds firmly established that the 5-nitro function is the critical "warhead" responsible for antimicrobial activity.[1] Derivatives lacking this group are typically devoid of significant biological effect. The high electron-withdrawing nature of the nitro group facilitates the enzymatic reduction that initiates the toxic cascade.[7] Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the reduction potential of the molecule and its inhibitory concentration (IC50), confirming that although reduction is a necessary first step, it is not the sole determinant of activity.[7][8]
Modifications at the Carboxylate/Carboxamide Position
Systematic modification of the carboxyl or carbonyl group, typically at the C2 position, has been a fruitful strategy for generating potent analogs. While specific data on 5-nitrofuran-3-carboxylates is less abundant, the principles derived from the more extensively studied 2-substituted analogs provide a strong predictive framework.
Recent work has focused on synthesizing ester, amide, or chalcone derivatives from 5-nitrofuran-2-carboxylic acid.[9] Many of these derivatives have demonstrated potent antifungal activity against a wide range of species, including Candida, Cryptococcus, Aspergillus, and Trichophyton.[9]
Table 1: Comparative Antimicrobial Activity of 5-Nitrofuran Amide Derivatives
| Compound ID | R Group (at C2-carboxamide) | Target Organism | MIC₉₀ (µg/mL) | Reference |
| 1 | -CH₂CH₂CH₂(1H-imidazol-1-yl) | Candida albicans | 3.9 | [9] |
| 5 | -NH-phenyl-4-Cl | Cryptococcus neoformans | 3.9 | [9] |
| 3 | -CH₂CH₂(pyridin-2-yl) | Paracoccidioides brasiliensis | 0.48 | [9] |
| 9 | -NH-phenyl-4-SO₂CH₃ | Paracoccidioides brasiliensis | 0.48 | [9] |
| 11 | -NH-phenyl-4-F | Histoplasma capsulatum | 0.48 | [9] |
| 12 | -NH-phenyl-2-Cl-4-NO₂ | Trichophyton rubrum | 0.98 | [9] |
| 13 | -NH-phenyl-2,4-diCl | Trichophyton mentagrophytes | 0.98 | [9] |
Data synthesized from De Oliveira et al., 2022.[9]
Key Insights from SAR Data:
-
Aromatic Amides: The introduction of substituted phenylamide moieties (Compounds 5, 9, 11, 12, 13) consistently leads to potent activity. The electronic nature and position of substituents on the phenyl ring are critical. For instance, electron-withdrawing groups like fluoro, chloro, and methanesulfonyl often enhance activity.
-
Heterocyclic Groups: Incorporating heterocyclic rings like imidazole and pyridine (Compounds 1 and 3) can yield derivatives with high potency, particularly against fungal pathogens. These groups can alter solubility, membrane permeability, and potential interactions with biological targets.
-
Selectivity and Toxicity: A crucial goal of SAR studies is to uncouple antimicrobial efficacy from host cell toxicity. Encouragingly, many of the potent derivatives in Table 1 showed low toxicity when tested in vitro on human lung cell lines (A549 and MRC-5) and in vivo in Caenorhabditis elegans larvae, resulting in high selectivity indices.[9]
Isosteric Replacements and Molecular Periphery Design
Replacing the traditional azomethine (-CH=N-) linker with isosteric heterocycles like 1,2,4-oxadiazoles has emerged as a successful strategy. This modification can alter the compound's electronic properties and three-dimensional shape, potentially leading to improved selectivity and reduced toxicity.[10] By fine-tuning the molecular periphery—the parts of the molecule extending from the core scaffold—researchers can direct the activity towards specific microbial targets.[10] For example, a 3-azetidinyl-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivative showed potent activity against S. aureus at concentrations lower than comparator drugs like ciprofloxacin and nitrofurantoin.[10]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
General Synthesis of 5-Nitrofuran-2-Carboxamide Derivatives
This protocol describes a common and reliable method for synthesizing amide derivatives from a carboxylic acid precursor, a foundational reaction in the exploration of the SAR of these compounds.[9][11]
Objective: To couple 5-nitrofuran-2-carboxylic acid with a primary amine to form the corresponding amide.
Materials:
-
5-nitrofuran-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired primary amine (e.g., 2-(pyridin-2-yl)ethanamine)
-
Anhydrous 1,4-dioxane
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-nitrofuran-2-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.0 eq) portion-wise to the stirring solution at room temperature. The CDI acts as a coupling agent, activating the carboxylic acid by forming a reactive acylimidazolide intermediate.
-
Allow the activation reaction to stir for 1-2 hours at room temperature. Progress can be monitored by the evolution of CO₂ gas.
-
Amine Addition: To the activated acid mixture, add the desired primary amine (1.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours).
-
Workup and Purification:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate/methanol).
-
-
Characterization: Confirm the structure and purity of the final amide product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[11]
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of new compounds.
Objective: To determine the MIC of synthesized nitrofuran derivatives against a panel of microorganisms.
Materials:
-
Synthesized nitrofuran compounds
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Microbial inoculum, standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Positive control (microbe, no drug) and negative control (medium, no microbe)
Step-by-Step Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the growth medium to achieve a range of desired final concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in the growth medium so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
Data Analysis: Record the MIC values for each compound against each tested organism. These values are fundamental for building the SAR.
Conclusion and Future Directions
The structure-activity relationship of 5-nitrofurans is a complex but tractable field that continues to yield promising antimicrobial candidates. The core 5-nitrofuran pharmacophore remains essential for the reductive activation mechanism that underpins its broad-spectrum activity. The key to developing superior next-generation agents lies in the strategic modification of the molecular periphery. As demonstrated, converting the carboxyl group to various amides or replacing the traditional linker with bioisosteres can dramatically enhance potency and selectivity.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a wider array of derivatives, including those based on the less-explored 5-nitrofuran-3-carboxylate scaffold.
-
Combating Resistance: Evaluating lead compounds against clinically relevant, multidrug-resistant bacterial and fungal strains.
-
Improving Safety Profiles: Employing advanced in vitro and in vivo toxicological models early in the development process to identify candidates with the best therapeutic window.
-
Mechanism of Action Studies: Delving deeper into how specific structural modifications affect interactions with bacterial nitroreductases and downstream cellular targets.
By integrating rational design, systematic SAR exploration, and robust biological evaluation, the venerable 5-nitrofuran class can be revitalized to address the urgent challenges of infectious diseases in the 21st century.
References
-
De Oliveira, C. H. S., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceuticals, 15(3), 339. [Link]
-
Sun, X., et al. (1995). Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin. Cancer Letters, 90(1), 109-114. [Link]
-
Faundez, M., et al. (2020). Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. Toxicology and Applied Pharmacology, 401, 115104. [Link]
-
Zuma, S., et al. (2020). An update on derivatisation and repurposing of clinical nitrofuran drugs. RSC Medicinal Chemistry, 11(10), 1136-1147. [Link]
-
Cheng, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3123-3128. [Link]
-
Egorov, M. P., et al. (2018). Nitrofuran-3-carboxylates: synthesis and structure. Russian Chemical Bulletin, 67(8), 1466-1472. [Link]
-
Wardman, P., et al. (1990). Synthesis and Evaluation of Novel Electrophilic Nitrofuran Carboxamides and Carboxylates as Radiosensitizers and Bioreductively Activated Cytotoxins. Journal of Medicinal Chemistry, 33(9), 2508-2513. [Link]
-
Scholz, T., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules, 28(18), 6682. [Link]
-
Olgaseva, O., et al. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Pharmaceuticals, 17(7), 896. [Link]
-
Cheng, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 13(5), 3123-3128. [Link]
-
Cerecetto, H., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673-3681. [Link]
-
Paul, H. E., & Paul, M. F. (1964). The Nitrofurans—Chemotherapeutic Properties. In R. J. Schnitzer & F. Hawking (Eds.), Experimental Chemotherapy (Vol. 2, pp. 307-370). Academic Press. (Note: A direct link to the full text of this historical book chapter is unavailable, but it is a foundational reference in the field, often cited in modern reviews like reference[3]). A general reference can be found here: [Link]
-
Cheng, S., et al. (2023). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. [Link]
-
De Oliveira, C. H. S., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]
-
PubChem. (n.d.). 5-Nitrofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Berkelhammer, G., & Asato, G. (1974). New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro. Antimicrobial Agents and Chemotherapy, 6(3), 263-267. [Link]
-
Bakunov, S. A., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(18), 6511. [Link]
-
ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. [Link]
-
Cerecetto, H., & González, M. (2000). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. In Quantitative Structure-Activity Relationships in Drug Design, Molecular Modeling, and Toxicology (pp. 219-221). Springer. [Link]
-
Cerecetto, H., et al. (2001). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ResearchGate. [Link]
-
Kumar, V., et al. (2016). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 21(10), 1361. [Link]
-
Herrlich, P., & Schweiger, M. (1976). Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes. Proceedings of the National Academy of Sciences, 73(10), 3386-3390. [Link]
-
Peredy, F. S., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3356. [Link]
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Executive Summary & Chemical Profile[1]
Ethyl 2-methyl-5-nitrofuran-3-carboxylate is a functionalized nitrofuran derivative often utilized as a pharmaceutical intermediate or in the synthesis of antimicrobial agents. Unlike common commodity solvents, this compound presents specific "silent" risks—specifically mutagenicity and thermal sensitivity—that standard general waste protocols often overlook.
This guide moves beyond the generic "dispose as hazardous waste" instruction.[1][2][3] It provides a mechanism-based disposal strategy designed to neutralize biological activity and prevent environmental leaching, aligning with RCRA (Resource Conservation and Recovery Act) standards and Green Chemistry principles.
Chemical Identity & Hazard Matrix[1][5][6][7]
| Property | Data | Operational Implication |
| Chemical Structure | Nitrofuran core with ethyl ester | Bioactive: High potential for mutagenicity (Ames positive typical for nitrofurans). |
| Physical State | Crystalline Solid (typically) | Dust Hazard: Inhalation requires N95 or fume hood handling. |
| Reactivity | Nitro-group ( | Energetic: Potential for rapid decomposition if heated under confinement. |
| Solubility | Lipophilic (Low water solubility) | Cleanup: Water ineffective. Use Acetone or Ethyl Acetate for decontamination. |
| Waste Code (Rec.) | D001 (Ignitable) / Toxic | Incineration is the only acceptable disposal route. |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards associated with this molecule.
A. The Nitrofuran Moiety (Biological Hazard)
The 5-nitrofuran pharmacophore is historically associated with antibiotic activity (e.g., Nitrofurantoin).[4][5] However, this same mechanism often drives mutagenicity .
-
Mechanism: Bacterial nitroreductases can reduce the nitro group to reactive nitroso- and hydroxylamino- intermediates that bind to DNA.
-
Disposal Implication: You cannot simply landfill or sewer this compound.[1] It must be thermally destroyed to break the furan ring and prevent the spread of antibiotic-like residues or mutagens into the water table.
B. Thermal Sensitivity (Physical Hazard)
While not a high explosive like TNT, the nitro group adds oxygen balance to the molecule, making it an "energetic" organic.
-
Mechanism: In the presence of strong bases or during high-heat distillation, the furan ring can undergo ring-opening or rapid decomposition.
-
Protocol: NEVER mix this waste with strong alkaline waste streams (e.g., NaOH, KOH) or reducing agents, as this can trigger exothermic decomposition in the waste container.
Step-by-Step Disposal Workflow
This protocol is designed as a self-validating system. If a step cannot be completed safely, the process halts, and EHS must be contacted.
Phase 1: Segregation (The Critical Step)
Goal: Prevent cross-reactivity in the waste stream.
-
Isolate: Do not combine with halogenated solvents (DCM, Chloroform) if possible. Halogens complicate the incineration scrubbing process.
-
Stream Selection: Select the "Non-Halogenated Organic - High BTU" stream.
-
Reasoning: High BTU streams are used as fuel blending in cement kilns or incinerators, ensuring the high temperatures (>1000°C) required to mineralize the nitrofuran core.
-
Phase 2: Packaging & Labeling
Goal: Clear communication to downstream waste handlers.
-
Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste is acidic.
-
Labeling:
-
Primary: "Hazardous Waste - Organic Solid/Solution."
-
Constituents: Explicitly write "Ethyl 2-methyl-5-nitrofuran-3-carboxylate."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Special Note: Add a sticker or note: "Contains Nitrofuran - Incinerate Only."
-
Phase 3: Disposal Decision Tree (Visualization)
The following diagram outlines the logical flow for disposing of this compound, ensuring no decision is left to chance.
Caption: Logical decision matrix for segregating nitrofuran waste based on solvent carrier and physical state.
Emergency Procedures: Spills & Exposure
In the event of a spill, speed and dust containment are paramount.
Spill Cleanup Protocol
-
PPE Upgrade: Wear double nitrile gloves , safety goggles, and an N95 respirator (or half-mask) to prevent inhalation of dust.
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with a damp paper towel (dampened with Acetone or Ethanol) to suppress dust.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination:
-
Wipe the surface with an acetone-soaked pad.
-
Follow with a soapy water wash.
-
Place all cleanup materials (gloves, wipes, absorbent) into the hazardous waste container (Stream B).
-
References & Regulatory Grounding[1][5][10]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][3] (40 CFR Part 266 Subpart P).[3] Washington, D.C.
-
Relevance: Establishes the framework for handling bioactive organic intermediates as hazardous waste rather than general refuse.
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.
-
Relevance: The authoritative standard for laboratory segregation of organic wastes and nitrofuran handling.
-
-
Fisher Scientific. Safety Data Sheet: 5-Nitro-2-furoic acid (Structural Analog).
-
Relevance: Provides GHS classification data for the nitrofuran class (Skin Irrit. 2, Eye Irrit. 2, Mutagenicity concerns).
-
-
PubChem. Compound Summary: Nitrofurans. National Library of Medicine.
-
Relevance: detailed toxicity and physical property data for the nitrofuran pharmacophore.
-
Sources
- 1. waste360.com [waste360.com]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
